molecular formula C17H18ClNO2 B1663673 Dihydrexidine hydrochloride CAS No. 158704-02-0

Dihydrexidine hydrochloride

Cat. No.: B1663673
CAS No.: 158704-02-0
M. Wt: 303.8 g/mol
InChI Key: IJYUPBNUPIRQEP-SATBOSKTSA-N
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Description

Dihydrexidine hydrochloride is a potent, full-efficacy dopamine D1 receptor agonist. It is known for its high selectivity towards D1 and D5 receptors, with minimal activity at D2 receptors. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson’s disease .

Biochemical Analysis

Biochemical Properties

Dihydrexidine hydrochloride plays a significant role in biochemical reactions by interacting with dopamine receptors, specifically the D1 and D5 receptors. These receptors are part of the G-protein coupled receptor family and are primarily located in the central nervous system. The interaction of this compound with these receptors leads to the activation of adenylate cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP levels subsequently activates protein kinase A, which phosphorylates various target proteins, leading to diverse cellular responses .

Cellular Effects

This compound exerts profound effects on various types of cells, particularly neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neurons, this compound enhances dopaminergic signaling, which is crucial for motor control, cognition, and reward processing. It has been shown to improve motor function in animal models of Parkinson’s disease by restoring dopaminergic activity. Additionally, this compound has been investigated for its potential to improve cognitive and working memory deficits in schizophrenia by modulating dopaminergic and glutamatergic neurotransmission .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to dopamine D1 and D5 receptors. Upon binding, this compound induces a conformational change in the receptor, leading to the activation of G-proteins. This activation triggers a cascade of intracellular signaling events, including the activation of adenylate cyclase and the subsequent increase in cAMP levels. The elevated cAMP levels activate protein kinase A, which phosphorylates various target proteins, resulting in changes in gene expression and cellular function. This compound’s selective activation of D1 and D5 receptors, with minimal activation of D2 receptors, contributes to its unique pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to receptor desensitization and downregulation. Studies have shown that repeated administration of this compound can lead to a decrease in receptor sensitivity, resulting in reduced therapeutic effects. Short-term administration has demonstrated significant improvements in motor function and cognitive performance in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to improve motor function and cognitive performance without significant adverse effects. At high doses, the compound can induce hypotension and other cardiovascular effects due to its vasodilatory properties. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is primarily metabolized in the liver through oxidative pathways. The compound undergoes hydroxylation and subsequent conjugation with glucuronic acid, leading to the formation of water-soluble metabolites that are excreted in the urine. The enzymes involved in the metabolism of this compound include cytochrome P450 isoforms, particularly CYP2D6 and CYP3A4. The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential drug interactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, this compound interacts with various transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues is crucial for its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and plasma membrane, where it interacts with dopamine receptors. The compound does not appear to accumulate in specific organelles or compartments. Its interaction with dopamine receptors at the plasma membrane is critical for its pharmacological effects. The targeting of this compound to specific cellular compartments is influenced by its chemical structure and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydrexidine hydrochloride involves multiple steps, starting from the appropriate benzophenanthridine precursor. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to its corresponding dihydro derivatives under specific conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dihydrexidine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Dihydrexidine Hydrochloride: this compound stands out due to its high selectivity for D1 and D5 receptors, making it a valuable tool for studying dopamine receptor pharmacology. Its ability to produce significant antiparkinsonian effects without activating D2 receptors is a key advantage .

Properties

IUPAC Name

(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2.ClH/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14;/h1-4,7-8,14,17-20H,5-6,9H2;1H/t14-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYUPBNUPIRQEP-SATBOSKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC(=C(C=C2[C@@H]3[C@@H]1NCC4=CC=CC=C34)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137417-08-4
Record name Dihydrexidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137417-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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